1,2-Bis(dimethylphosphino)benzene

Electrochemistry Nickel Catalysis Ligand Design

Choose 1,2-Bis(dimethylphosphino)benzene (dmpbz) for superior control in demanding catalytic applications. Its rigid o-phenylene backbone provides kinetic stabilization for high-oxidation-state metal complexes, unlike flexible aliphatic analogs. The dimethylphosphino groups offer an intermediate redox potential, essential for tuning electron transfer steps in electrosynthesis or redox-flow batteries. Evidence shows dmpbz enables P-C/C-H bond activation pathways not accessible with smaller-bite-angle ligands like dmpm, making it the rational choice for bond activation or catalyst longevity studies. Ensure your catalytic process development is evidence-based, not generic.

Molecular Formula C10H16P2
Molecular Weight 198.18 g/mol
CAS No. 7237-07-2
Cat. No. B13769265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(dimethylphosphino)benzene
CAS7237-07-2
Molecular FormulaC10H16P2
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCP(C)C1=CC=CC=C1P(C)C
InChIInChI=1S/C10H16P2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3
InChIKeyQRRVMWPNMMLSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(dimethylphosphino)benzene (CAS 7237-07-2): Technical Baseline for Scientific Procurement


1,2-Bis(dimethylphosphino)benzene (CAS 7237-07-2), also known as dmpbz, is a bidentate diphosphine ligand featuring a rigid o-phenylene backbone and two strongly electron-donating dimethylphosphino groups [1]. This class of compounds is integral to homogeneous catalysis and coordination chemistry. The core scientific value proposition of this specific compound resides not in its generic function as a ligand, but in the precise, quantifiable impact of its steric and electronic properties on metal center reactivity, which diverges significantly from both its flexible aliphatic and bulkier aromatic analogs [2][3].

Why 1,2-Bis(dimethylphosphino)benzene Cannot Be Interchanged with General Diphosphine Ligands


Generic substitution of 1,2-Bis(dimethylphosphino)benzene (dmpbz) with other in-class ligands like dppe, dmpe, or dppbz is a high-risk decision for catalytic process development due to fundamentally divergent impacts on key reaction parameters. The interplay of a rigid, non-flexible o-phenylene backbone [1] and the precise steric bulk of the dimethylphosphino groups [2] dictates both the coordination geometry and the electronic environment of the metal center. This results in starkly different electrochemical properties, reaction pathways, and catalytic outcomes compared to more flexible or sterically demanding analogs. The evidence below demonstrates that seemingly minor structural variations lead to quantifiably different behaviors in metal-catalyzed transformations, underscoring the necessity for evidence-based ligand selection rather than class-based assumptions.

Quantitative Differentiation Guide for 1,2-Bis(dimethylphosphino)benzene (CAS 7237-07-2) Selection


Electrochemical Tuning of Nickel Complexes via Alkyl Group Sterics

The steric bulk of alkyl substituents on 1,2-bis(dialkylphosphino)benzene ligands directly and predictably modulates the redox properties of their nickel complexes. This study [1] demonstrates a clear trend where increasing alkyl group size shifts the oxidation potentials to more positive values, thereby stabilizing lower oxidation states. This precise tuning mechanism is unavailable with less sterically encumbered or flexible-backbone analogs.

Electrochemistry Nickel Catalysis Ligand Design

Divergent Reactivity in Nickel-Mediated P-C/C-H Bond Cleavage

The fate of nickel bis(diphosphine) complexes is dictated by ligand structure. [Ni(PtBu2NBn2)(dmpbz)(MeCN)][BF4]2, bearing the rigid dmpbz ligand, undergoes P-C/C-H bond cleavage [1]. In contrast, the analogous complex with the smaller-bite-angle ligand dmpm (1,2-bis(dimethylylphosphino)methane) is stable and shows no such reactivity [1]. This demonstrates that ligand choice directly controls whether a catalyst undergoes degradation or participates in desired bond activation pathways.

Organometallic Chemistry Nickel Catalysis Bond Activation

Impact of Ligand Rigidity on Metal Complex Geometry and Reactivity

The rigid o-phenylene backbone of 1,2-bis(dimethylphosphino)benzene enforces a specific coordination geometry on metal centers that differs from its flexible aliphatic counterparts [1][2]. This structural constraint, absent in ligands like dmpe (1,2-bis(dimethylphosphino)ethane), directly impacts complex stability and catalytic activity. The 'o-phenylene backbone effect' is known to pre-organize the ligand for chelation and resist dissociation, leading to fundamentally different catalytic behaviors.

Coordination Chemistry Ligand Design Catalyst Stability

Defined Application Scenarios for 1,2-Bis(dimethylphosphino)benzene (dmpbz) Based on Quantitative Evidence


Electrochemical Tuning of Nickel-Based Catalysts for Selective Redox Processes

The quantifiable, systematic shift in nickel complex oxidation potentials based on alkyl group sterics [1] makes dmpbz the preferred ligand for applications requiring a specific, intermediate redox potential. By selecting the dimethyl variant over bulkier (e.g., diisopropyl) or smaller alkyl-substituted o-phenylene ligands, researchers can fine-tune the thermodynamic driving force for electron transfer steps in catalytic cycles. This is directly applicable to the rational design of catalysts for electrosynthesis, redox-flow batteries, or electron-transfer chain (ETC) reactions, where precise control of redox potential is crucial for selectivity and efficiency.

Selective C-H or P-C Bond Activation in Nickel-Catalyzed Transformations

The documented ability of dmpbz-nickel complexes to undergo P-C/C-H bond cleavage, in contrast to the stability of analogous complexes with smaller-bite-angle ligands like dmpm [2], points to a specific application niche. dmpbz should be prioritized over dmpm when designing catalysts intended for bond activation processes. Conversely, if a robust, non-degradable ligand is required for a catalytic cycle where bond cleavage is a known deactivation pathway, the evidence suggests dmpm or a similar small-bite-angle ligand would be a more suitable choice, preventing catalyst decomposition.

Stabilization of High-Valent First-Row Transition Metal Complexes

The rigid o-phenylene backbone of 1,2-bis(dimethylphosphino)benzene is a key structural feature that contributes to the kinetic stabilization of metal complexes, particularly in high oxidation states [3]. This property makes dmpbz a candidate of choice for isolating and studying reactive intermediates in organometallic chemistry and for developing base-metal catalysts (e.g., Fe, Co, Ni) as sustainable alternatives to precious metals. The enhanced stability against ligand dissociation, compared to flexible aliphatic diphosphines, can lead to longer catalyst lifetimes and higher overall process turnover numbers in demanding reaction environments.

Technical Documentation Hub

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